molecular formula C23H25N3O B12451624 N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide

N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide

Cat. No.: B12451624
M. Wt: 359.5 g/mol
InChI Key: DOBTYDJDNPQNLR-UHFFFAOYSA-N
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Description

N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

  • N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)dodecanamide
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives

Uniqueness

N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide is unique due to its specific structural features and the presence of the hexanamide group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)hexanamide

InChI

InChI=1S/C23H25N3O/c1-2-3-5-14-21(27)25-22-18-12-8-9-13-20(18)24-23-19(22)15-16-26(23)17-10-6-4-7-11-17/h4,6-13H,2-3,5,14-16H2,1H3,(H,24,25,27)

InChI Key

DOBTYDJDNPQNLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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